2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
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Overview
Description
Synthesis Analysis
The synthesis of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol involves acidic dehydration of D-mannitol, leading to a mixture of anhydrides. This is followed by isopropylidenation and tritylation, resulting in the formation of the target compound. This synthesis process is notable for its ability to produce the compound in a crystallized form, allowing for easier isolation and purification (Koerner, Voll, & Younathan, 1977).
Molecular Structure Analysis
The molecular structure of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol has been characterized through chemical and physical analysis. Proton NMR analysis provides insights into the compound's conformation, indicating the presence of a tetrahydrofuran ring in the E1(D) conformation and a chair conformation for the 1,3-dioxane ring. These structural insights are crucial for understanding the compound's reactivity and potential applications (Koerner, Voll, & Younathan, 1977).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including acid hydrolysis, which affords pure 2,5-anhydro-D-glucitol in better yield than previously reported methods. The ability to undergo selective reactions makes it a versatile intermediate for further chemical modifications and applications in synthesis (Koerner, Voll, & Younathan, 1977).
Scientific Research Applications
Synthesis and Structural Analysis : Koerner, Voll, and Younathan (1977) isolated 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and analyzed its conformations and derivatives. They found that acid hydrolysis of this compound yielded pure 2,5-anhydro-D-glucitol in better yield than previously reported methods. Their study provided insights into the compound's chemical and physical properties, offering foundational knowledge for further applications (Koerner, Voll, & Younathan, 1977).
Improved Synthesis Methods : Hongbin (2009) focused on improving the synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol, a related compound. This research contributed to refining the synthesis process, emphasizing mild reaction conditions and facile work-up, which is crucial for practical applications in scientific research (Hongbin, 2009).
Derivative Formation and Applications : The work of Kuszmann, Sohár, and Horváth (1976) on acetalation of 1,6-anhydro-1(6)-thio-D-glucitol, a derivative, showed the formation of various acetal derivatives. This study is significant in understanding the chemical behavior and potential applications of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol in creating new compounds with specific properties (Kuszmann, Sohár, & Horváth, 1976).
Analog Synthesis for Nucleosides : Doboszewski (2009) explored the use of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol in synthesizing nucleoside analogs. This research underscores the compound's role in medicinal chemistry, particularly in the synthesis of nucleoside analogs, which are crucial in pharmaceutical research (Doboszewski, 2009).
Enzymatic Analysis for Medical Diagnosis : Yabuuchi et al. (1989) developed a method for determining 1,5-anhydro-D-glucitol in plasma, a related compound, for the diagnosis of diabetes mellitus. This demonstrates the potential medical applications of derivatives of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol in diagnostic procedures (Yabuuchi, Masuda, Katoh, Nakamura, & Akanuma, 1989).
Future Directions
properties
IUPAC Name |
(4aS,6R,7S)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O5/c1-27(2)30-19-24-26(33-27)25(29)23(32-24)18-31-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3/t23-,24+,25+,26?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJKCDWHERTVGS-VHNWMKGBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2C(O1)[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676217 |
Source
|
Record name | (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4As,6R,7S)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol | |
CAS RN |
65758-50-1 |
Source
|
Record name | (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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